molecular formula C17H24N4O B6472532 1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine CAS No. 2640953-16-6

1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B6472532
CAS No.: 2640953-16-6
M. Wt: 300.4 g/mol
InChI Key: WWJZXEPRBOOSMK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine (CAS 2640953-16-6) is a piperazine derivative of interest in medicinal chemistry and neuroscience research. With a molecular formula of C17H24N4O and a molecular weight of 300.40 g/mol, this compound is a structural analog of other documented compounds that exhibit significant neuropharmacological activity. Piperazine derivatives containing methoxyphenyl and pyrazolyl substituents have been extensively studied for their potential interactions with central nervous system targets . Specifically, research on structurally similar molecules has demonstrated anxiolytic and antidepressant-like activities in preclinical models, which are mediated through interactions with key neurotransmitter systems, including the serotonergic pathway (particularly the 5-HT1A receptor) and the GABAergic system . This suggests potential research applications for this compound in investigating neurological disorders and developing novel therapeutic agents. The compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[2-(4-methylpyrazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-15-13-18-21(14-15)12-9-19-7-10-20(11-8-19)16-5-3-4-6-17(16)22-2/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJZXEPRBOOSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H22N4O
  • Molecular Weight : 286.37 g/mol

The compound features a piperazine core substituted with a methoxyphenyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research has indicated that compounds containing pyrazole and piperazine structures exhibit significant antimicrobial activities. A study highlighted the synthesis of various piperazine derivatives, including those with pyrazole substitutions, which showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been examined in vitro. The compound demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses. In particular, it was found to reduce levels of TNF-α and IL-6 in cell cultures .

Anticancer Activity

The compound's anticancer properties were evaluated in various cancer cell lines. In vitro studies revealed that it inhibited cell proliferation and induced apoptosis in human cancer cells, particularly those derived from breast and lung cancers. The IC50 values for these effects were reported to be in the micromolar range, indicating moderate potency .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer properties, revealing that modifications to the piperazine ring significantly influenced biological activity. For instance, introducing different substituents on the pyrazole ring improved the anticancer efficacy .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations demonstrated that the compound exhibited favorable absorption characteristics with a bioavailability of approximately 70%. Metabolism studies indicated that it is primarily metabolized by cytochrome P450 enzymes, which is crucial for understanding its interactions with other drugs .

Comparative Analysis of Biological Activities

Activity IC50/EC50 Values Reference
Antimicrobial~15 µM
Anti-inflammatoryReduced TNF-α by 50%
Anticancer (Breast)~10 µM
Anticancer (Lung)~12 µM

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine exhibit significant anticancer properties. For instance, derivatives of piperazine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that the incorporation of pyrazole rings enhances the cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Activity

Compounds containing piperazine and pyrazole moieties have shown antimicrobial activity against a range of pathogens. The presence of the methoxyphenyl group is believed to contribute to this activity by enhancing the lipophilicity and membrane permeability of the compounds, making them effective against both Gram-positive and Gram-negative bacteria .

Neurological Applications

Recent studies suggest that derivatives of this compound may have potential as neuroprotective agents. The structural features allow for interaction with neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Effects

Research indicates that similar compounds exhibit anti-inflammatory properties, potentially making them candidates for treating conditions like arthritis or other inflammatory disorders. The modulation of inflammatory pathways through these compounds may provide a novel approach to therapy .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxic effects on breast and lung cancer cell lines with IC50 values in low micromolar range .
Antimicrobial EfficacyShowed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Neuroprotective PotentialIndicated reduced neuronal cell death in models of oxidative stress, suggesting protective mechanisms against neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound’s structural relatives can be categorized based on substituents at the N4 position of the piperazine ring:

Compound Name / Structure Key Substituents Receptor Target Reference
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (9) Isoindolinone (N4) 5-HT1A (Ki: <10 nM)
4-(2-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) p-Iodobenzamido-pyridinyl (N4) 5-HT1A antagonist (ID50: 5 mg/kg)
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol (4j) Naphthalenesulfonyl-indole (N4) 5-HT6 (Ki: 7.83; IC50: 32 nM)
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Nitrobenzyl-piperidine (N4) Dopamine D2 (High affinity)

Key Structural Insights :

  • Piperazine Core: Essential for receptor binding; substitutions at N4 dictate selectivity (e.g., isoindolinone for 5-HT1A, sulfonylindole for 5-HT6) .
  • Ethyl Linker : Enhances conformational flexibility, allowing optimal positioning of bulky groups (e.g., pyrazole, naphthalenesulfonyl) .
  • Aromatic Substitutions : Electron-rich groups (e.g., 2-methoxyphenyl) improve CNS penetration and receptor affinity via π-π stacking .
Pharmacological Profiles
2.2.1. Receptor Affinity and Selectivity
  • 5-HT1A Receptor: Analogues with isoindolinone (Compound 9, ) or p-iodobenzamido (p-MPPI, ) groups show sub-nanomolar binding (Ki <10 nM). The target compound’s pyrazole group may enhance selectivity over dopamine receptors due to steric hindrance.
  • 5-HT6 Receptor : Sulfonylindole derivatives (e.g., 4j) exhibit potent antagonism (IC50 = 32 nM), attributed to hydrophobic interactions with the receptor’s transmembrane domain .
  • Dopamine D2 : Nitrobenzyl-piperidine derivatives achieve high affinity, suggesting the pyrazole in the target compound may reduce D2 binding compared to these analogs .
2.2.2. Functional Activity
  • Selectivity Ratios: Compound 4j (5-HT6) has >100-fold selectivity over 5-HT1A and D2 receptors, while isoindolinone derivatives () are 5-HT1A-selective .
Therapeutic Potential
  • Antipsychotics : Biphenyl-piperazine derivatives () show reduced catalepsy risk, suggesting the target compound’s pyrazole could further mitigate extrapyramidal side effects .
  • PET Imaging : Analogues like p-MPPI are used in 5-HT1A imaging ; the target compound’s methylpyrazole may improve metabolic stability for in vivo applications.
  • Antidepressants : Fluoxetine-inspired piperazines () highlight the role of 2-methoxyphenyl groups in serotonin reuptake inhibition .

Preparation Methods

Reaction of 1-(2-Methoxyphenyl)Piperazine with Halogenated Pyrazole Derivatives

Procedure :

  • Intermediate Preparation : Synthesize 2-(4-methyl-1H-pyrazol-1-yl)ethyl bromide by reacting 4-methylpyrazole with 1,2-dibromoethane in acetonitrile at 60°C for 12 hours.

  • Alkylation : Combine 1-(2-methoxyphenyl)piperazine (1.0 eq, MW 192.26 g/mol) with the bromide (1.2 eq) in DMF. Add NaOH (2.5 eq) and heat at 100°C for 24 hours.

  • Workup : Extract with chloroform, dry over anhydrous K₂CO₃, and recrystallize from 1,4-dioxane.

Data :

ParameterValueSource
Yield87–88.5%
Melting Point194.6–195.1°C
Purity (HPLC)>99%

Mechanistic Insight : The reaction proceeds via SN2 displacement, where the piperazine’s secondary amine attacks the electrophilic ethyl bromide intermediate. Steric hindrance from the 2-methoxyphenyl group directs alkylation to the less hindered piperazine nitrogen.

Reductive Amination Approach

Condensation with Pyrazole-Containing Aldehydes

Procedure :

  • Aldehyde Synthesis : Oxidize 1-(2-hydroxyethyl)-4-methylpyrazole using pyridinium chlorochromate (PCC) in dichloromethane to yield 2-(4-methyl-1H-pyrazol-1-yl)acetaldehyde.

  • Imine Formation : React 1-(2-methoxyphenyl)piperazine with the aldehyde (1.5 eq) in methanol at 25°C for 6 hours.

  • Reduction : Add NaBH₄ (3 eq) and stir for 12 hours. Quench with aqueous NH₄Cl and extract with ethyl acetate.

Data :

ParameterValueSource
Yield78%
Reaction Time18 hours

Advantages : Avoids halogenated intermediates, reducing toxicity. However, lower yields compared to alkylation methods due to competing enamine formation.

Cyclization of Diamines with Dihalides

Two-Step Ring Formation

Procedure :

  • Diamine Synthesis : React 2-methoxyaniline with ethylenediamine in toluene under reflux to form N,N’-bis(2-aminoethyl)-2-methoxyaniline.

  • Cyclization : Treat the diamine with 1,2-dibromo-2-(4-methylpyrazol-1-yl)ethane (1.1 eq) in DMF at 120°C for 48 hours. Add K₂CO₃ (3 eq) to neutralize HBr.

Data :

ParameterValueSource
Yield72%
Purity (NMR)97%

Limitations : Requires stringent anhydrous conditions and generates stoichiometric HBr, necessitating corrosion-resistant equipment.

Catalytic Hydrogenation of Nitro Intermediates

Nitro Group Reduction for Pyrazole Installation

Procedure :

  • Nitro Intermediate : Synthesize 1-(2-methoxyphenyl)-4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperazine via alkylation using 2-(4-nitro-1H-pyrazol-1-yl)ethyl bromide.

  • Hydrogenation : Suspend the nitro compound in THF with 10% Pd/C (0.5 eq). Apply H₂ at 50 psi for 6 hours.

Data :

ParameterValueSource
Yield92%
Catalyst Loading5 wt%

Advantages : High selectivity for nitro reduction without affecting the methoxy group. Pd/C filtration and recycling reduce costs.

Analytical Characterization and Quality Control

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.90–6.84 (m, 4H, aromatic-H), 3.85 (s, 3H, OCH₃), 3.72 (t, J = 6.8 Hz, 2H, CH₂N), 2.81–2.65 (m, 8H, piperazine-H), 2.40 (s, 3H, CH₃).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH/H₂O), purity ≥99%.

Impurity Profiling

Common impurities include:

  • Over-alkylated Byproduct : 1,4-Bis[2-(4-methylpyrazol-1-yl)ethyl]-2-methoxyphenylpiperazine (≤1.2% by HPLC).

  • Hydrolyzed Methoxy Group : 1-(2-Hydroxyphenyl)-4-[2-(4-methylpyrazol-1-yl)ethyl]piperazine (≤0.5%).

Industrial-Scale Optimization

Solvent Selection

SolventYield (%)Reaction Time (h)
DMF8724
Toluene88.524
Acetonitrile7636
MethodCost ($/kg)
Nucleophilic Alkylation420
Reductive Amination580
Cyclization610

Nucleophilic alkylation is preferred for large-scale production due to lower reagent costs and higher throughput .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 1-(2-methoxyphenyl)piperazine and 4-methylpyrazole derivatives. A reported procedure involves reacting 1-(2-methoxyphenyl)piperazine with a halogenated pyrazole intermediate under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile . To improve yields (e.g., from 39% to higher efficiencies), optimize stoichiometry, use catalysts such as Pd for cross-coupling, or employ microwave-assisted synthesis for faster reaction kinetics . Purification via column chromatography or crystallization (e.g., using ethanol/water mixtures) is critical .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ESI-MS (Electrospray Ionization Mass Spectrometry) to confirm molecular weight (e.g., observed m/z 315.02 vs. calculated 315.19 for related piperazine derivatives) .
  • ¹H/¹³C NMR to verify substituent positions on the piperazine and pyrazole rings. For example, methoxy protons (~δ 3.8 ppm) and aromatic protons in the 2-methoxyphenyl group (~δ 6.8–7.2 ppm) .
  • X-ray crystallography to resolve 3D conformation, as demonstrated for structurally similar pyrazole-piperazine hybrids .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer :

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. A purity ≥95% is typically required for in vitro assays .
  • Elemental Analysis (C, H, N) to validate stoichiometry. Deviations >0.4% indicate contamination .
  • Melting Point consistency (e.g., compare observed vs. literature values for related piperazines, such as 278–279°C for 1-(2-furoyl)-piperazine) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrazole and piperazine moieties to enhance bioactivity?

  • Methodological Answer :

  • Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the pyrazole ring enhances receptor binding affinity, as seen in antiarrhythmic analogs .
  • Piperazine Substituents : Adding hydrophobic groups (e.g., benzyl or methyl) to the piperazine nitrogen improves blood-brain barrier penetration, as observed in opioid receptor ligands .
  • SAR Validation : Use computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., receptor binding or enzyme inhibition) to test hypotheses .

Q. How can researchers evaluate the compound’s potential therapeutic applications, such as anticancer or cardiovascular effects?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to positive controls like doxorubicin .
  • Enzyme Inhibition : Test carbonic anhydrase (hCA I/II) inhibition via stopped-flow CO₂ hydration assays. Piperazine derivatives with hydroxyphenyl groups show IC₅₀ values <10 µM .
  • Cardiovascular Models : Assess antiarrhythmic activity in ex vivo rat heart models, measuring action potential duration and QT interval modulation .

Q. What experimental approaches are recommended for identifying the compound’s pharmacological targets?

  • Methodological Answer :

  • Receptor Profiling : Conduct radioligand binding assays (e.g., for serotonin 5-HT₁A/₂A or dopamine D₂ receptors) using tritiated ligands (e.g., [³H]ketanserin) .
  • Kinase Inhibition Panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Transcriptomic Analysis : Use RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies : reports 39% yield for a related compound, while higher yields (e.g., 60–70%) are achievable with optimized catalysts (e.g., Pd/C in hydrogenation steps) . Validate via reproducibility studies.
  • Bioactivity Variability : Differences in antiarrhythmic activity between analogs (e.g., 4-nitrophenyl vs. trifluoromethyl substituents) highlight the need for systematic SAR studies .

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